molecular formula C13H11N3O2S2 B227980 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B227980
M. Wt: 305.4 g/mol
InChI Key: DSAHEVJSFSFNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and thiazole moieties, making it a versatile compound for research purposes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Further research is needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Biochemical and Physiological Effects:
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. Its unique structure allows for potential applications in various fields of research. Additionally, the synthesis method for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
One of the limitations of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound. Additionally, its potential toxicity and side effects need to be investigated before it can be used in clinical trials.

Future Directions

There are various future directions for the research of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as an antimicrobial agent and its mechanism of action need to be further investigated. Further research is also needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. Finally, its potential use as a therapeutic agent for cancer treatment needs to be investigated in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminobenzothiazole and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained after purification through column chromatography. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Due to its unique structure, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has the potential to be used in various other research applications.

properties

Product Name

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C13H11N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17)

InChI Key

DSAHEVJSFSFNKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3

Origin of Product

United States

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